molecular formula C10H6F3N3O B5570698 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole

Cat. No.: B5570698
M. Wt: 241.17 g/mol
InChI Key: NKBYRAUJGWKJKW-UHFFFAOYSA-N
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Description

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a triazole ring

Preparation Methods

The synthesis of 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,6-trifluoro-5-methylbenzoic acid and 1H-1,2,4-triazole.

    Reaction Conditions: The reaction conditions often include the use of a dehydrating agent, such as thionyl chloride, to convert the benzoic acid to its corresponding acyl chloride.

    Coupling Reaction: The acyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base, such as triethylamine, to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(2,3,6-trifluorobenzoyl)-1H-1,2,4-triazole: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,3-triazole: Contains a different triazole ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2,4-triazol-1-yl-(2,3,6-trifluoro-5-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c1-5-2-6(11)9(13)7(8(5)12)10(17)16-4-14-3-15-16/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBYRAUJGWKJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)N2C=NC=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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